molecular formula C10H14N2O2S B11878812 (1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol

(1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol

Cat. No.: B11878812
M. Wt: 226.30 g/mol
InChI Key: YQXRPUYJCCCKEH-KZVJFYERSA-N
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Description

(1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[410]hept-4-en-2-ol is a complex organic compound characterized by its unique bicyclic structure and the presence of a diazirine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic core, introduction of the diazirine group, and the thiolation process. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diazirine group to amines.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with careful control of reaction parameters to avoid side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is utilized as a photoaffinity label due to the presence of the diazirine group, which can form covalent bonds with biomolecules upon exposure to UV light. This property makes it valuable for studying protein-ligand interactions and mapping active sites in enzymes.

Medicine

In medicinal chemistry, the compound’s ability to interact with biological targets makes it a candidate for drug development. It can be used to design inhibitors or activators of specific enzymes, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound is employed in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol involves its ability to form covalent bonds with target molecules. The diazirine group, upon activation by UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, thereby altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-one: Similar structure but with a ketone group instead of an alcohol.

    (1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-amine: Similar structure but with an amine group instead of an alcohol.

Uniqueness

The uniqueness of (1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol lies in its combination of a bicyclic core, a diazirine group, and a thiol group. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

(1R,2R,3R,6S)-3-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]-7-oxabicyclo[4.1.0]hept-4-en-2-ol

InChI

InChI=1S/C10H14N2O2S/c1-10(11-12-10)4-5-15-7-3-2-6-9(14-6)8(7)13/h2-3,6-9,13H,4-5H2,1H3/t6-,7+,8-,9-/m0/s1

InChI Key

YQXRPUYJCCCKEH-KZVJFYERSA-N

Isomeric SMILES

CC1(N=N1)CCS[C@@H]2C=C[C@H]3[C@@H]([C@H]2O)O3

Canonical SMILES

CC1(N=N1)CCSC2C=CC3C(C2O)O3

Origin of Product

United States

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